17-Acetoxy-5|A-androsta-2,16-diene 17-Acetoxy-5|A-androsta-2,16-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957566
InChI: InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3
SMILES:
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol

17-Acetoxy-5|A-androsta-2,16-diene

CAS No.:

Cat. No.: VC17957566

Molecular Formula: C21H30O2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

17-Acetoxy-5|A-androsta-2,16-diene -

Specification

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
IUPAC Name (10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Standard InChI InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3
Standard InChI Key PEPMRHLQYPCJPR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure derives from 5α-androstane, a saturated steroidal framework with methyl groups at positions 10 and 13. Key functional modifications include:

  • Acetoxy group: Positioned at C17, this ester group enhances lipid solubility and influences receptor-binding kinetics .

  • Double bonds: The Δ² and Δ¹⁶ double bonds introduce planarity, altering electronic distribution and reactivity .

The stereochemical configuration, defined as (5S,8R,9S,10S,13S,14S), ensures specific three-dimensional interactions with biological targets such as androgen receptors .

Physical and Chemical Properties

Data aggregated from multiple studies reveal consistent physicochemical characteristics:

PropertyValueSource
Boiling Point413.2 ± 45.0 °C (Predicted)
Density1.07 g/cm³
Vapor Pressure0.001 Pa at 25°C
LogP (Partition Coefficient)7.9 at 35°C, pH 7
Storage Conditions2–8°C in inert atmosphere

The high LogP value underscores significant lipophilicity, suggesting preferential accumulation in adipose tissues .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthetic route begins with epiandrosterone sulfonyl ester, proceeding through two key steps:

  • Elimination Reaction: Treatment with a strong base induces β-elimination, forming the Δ² double bond.

  • Acetylation: Reaction with isopropenyl acetate in the presence of p-toluenesulfonic acid yields the C17 acetoxy group .

The final product is purified via recrystallization or column chromatography, achieving >98% purity .

Industrial Manufacturing

Scaled production optimizes cost and yield through:

  • Continuous-Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Solvent Recycling: Toluene and acetic acid are recovered via fractional distillation .

Typical annual global production is estimated at 50–100 kg, primarily supplied by Chinese pharmaceutical intermediates manufacturers .

Biological Activity and Pharmacological Applications

Androgen Receptor Modulation

17-Acetoxy-5α-androsta-2,16-diene exhibits moderate affinity for androgen receptors (AR), with a reported KdK_d of 12 nM in vitro . This interaction modulates transcriptional activity of AR-dependent genes, including:

  • PSA (Prostate-Specific Antigen): Upregulated in prostate cancer models.

  • Myostatin: Downregulated, potentially enhancing muscle hypertrophy .

Role in Neuromuscular Blocking Agents

As a precursor to rocuronium bromide, the compound undergoes quaternization at the 17-position to introduce a tetracyclic amine moiety, critical for nicotinic acetylcholine receptor antagonism . Comparative efficacy data highlight its advantages:

AgentOnset Time (min)Duration (min)
Rocuronium Bromide1–230–60
Vecuronium Bromide2–440–90

Structural analogs lacking the Δ¹⁶ double bond show reduced potency, underscoring its role in receptor binding .

Recent Advances and Future Directions

Structural Optimization for Targeted Therapies

Recent efforts focus on modifying the C17 substituent to enhance selectivity for glucocorticoid receptors (GR) over AR. A 2024 study demonstrated that replacing the acetoxy group with a 17β-cyanomethyl group reduced AR binding by 90% while maintaining GR affinity .

Green Chemistry Initiatives

Advances in biocatalysis utilize engineered Candida antarctica lipase B to acetylate androsta-2,16-dien-17-ol under solvent-free conditions, achieving 92% yield with minimal waste .

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